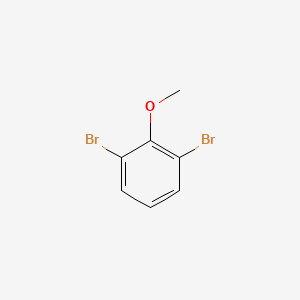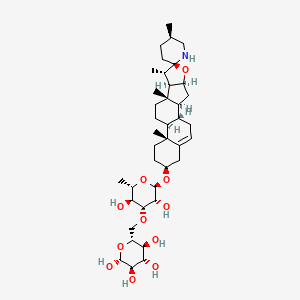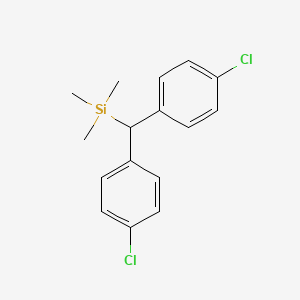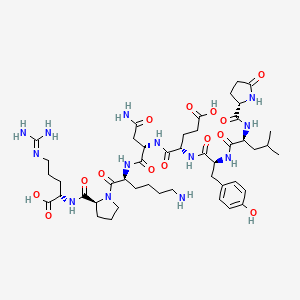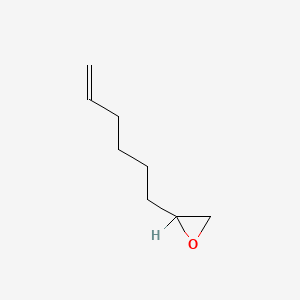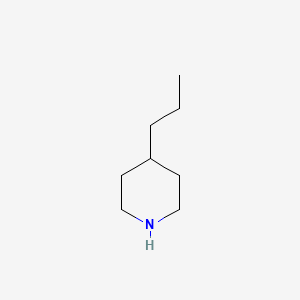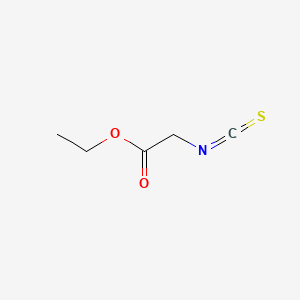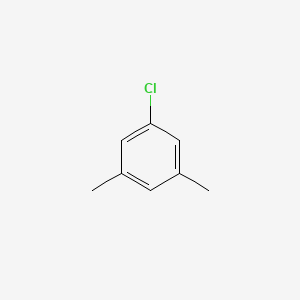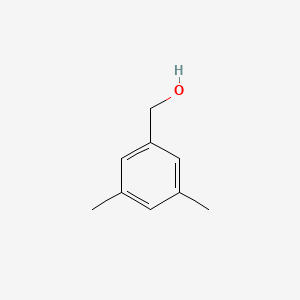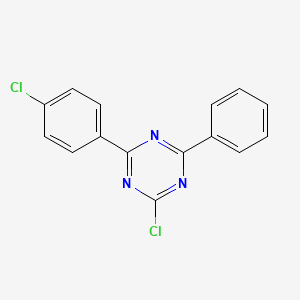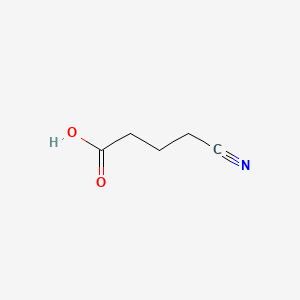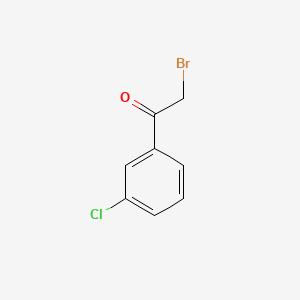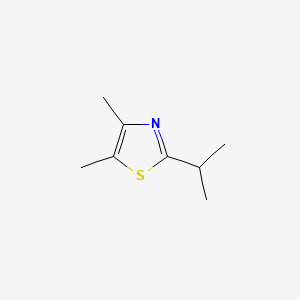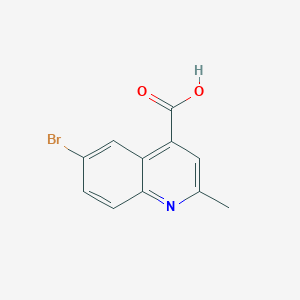
6-Bromo-2-methylquinoline-4-carboxylic acid
描述
“6-Bromo-2-methylquinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 37509-21-0 . It has a molecular weight of 266.09 . The IUPAC name for this compound is 6-bromo-2-methyl-4-quinolinecarboxylic acid . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of quinoline and its analogues has been a topic of interest due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “6-Bromo-2-methylquinoline-4-carboxylic acid” can be represented by the InChI code: 1S/C11H8BrNO2/c1-6-4-9(11(14)15)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3,(H,14,15) .
Chemical Reactions Analysis
Quinoline and its derivatives have been functionalized for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, the Doebner–von Miller reaction protocol has been reported for the synthesis of 2-methylquinoline .
Physical And Chemical Properties Analysis
“6-Bromo-2-methylquinoline-4-carboxylic acid” is a powder that is stored at room temperature . It has a melting point range of 266-270°C .
科学研究应用
-
Scientific Field: Synthetic Organic Chemistry and Medicinal Chemistry
- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
- There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
- A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
-
Scientific Field: Antileishmanial Drug Development
- Quinoline-4-carboxylic acids have been synthesized and evaluated for their antileishmanial activity .
- Leishmaniasis is a fatal neglected parasitic disease caused by protozoa of the genus Leishmania and transmitted to humans by different species of phlebotomine sandflies .
- The aim of this study was to synthesize certain quinoline-4-carboxylic acids, confirm their chemical structures, and evaluate their antileishmanial activity .
- Among these compounds, 2-methylquinoline-4-carboxylic acid was found to be the most active in terms of IC50 .
-
Scientific Field: Antimicrobial Drug Development
- Quinoline derivatives have shown substantial antimicrobial activities . For example, 2-(4-chlorophenylthio)-6-amino-4-(2-chloro-6-methylquinolin-3-yl)pyridine-3,5-dicarbonitrile was found to be a more active antimicrobial agent when compared with ampicillin, norfloxacin .
- The synthesis of these compounds involves various chemical reactions and the use of different reagents .
- The results of these studies have shown that quinoline derivatives can be effective in inhibiting the growth of various types of bacteria and fungi .
-
Scientific Field: Industrial and Synthetic Organic Chemistry
- Quinoline is an essential segment of both natural and synthetic compounds . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
- Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry .
- Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are useful for the construction and functionalization of this compound .
-
Scientific Field: Anticancer Drug Development
- Quinoline derivatives have been studied for their potential anticancer properties . For instance, certain quinoline-4-carboxylic acids have shown promising results against various cancer cell lines .
- The synthesis of these compounds involves various chemical reactions and the use of different reagents .
- The results of these studies have shown that quinoline derivatives can be effective in inhibiting the growth of various types of cancer cells .
-
Scientific Field: Antimalarial Drug Development
- Quinoline and its derivatives have been extensively used in the development of antimalarial drugs . Chloroquine and mefloquine are examples of quinoline-based drugs used in the treatment of malaria .
- The synthesis of these compounds involves various chemical reactions and the use of different reagents .
- The results of these studies have shown that quinoline derivatives can be effective in inhibiting the growth of the malaria parasite .
安全和危害
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
未来方向
Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . The synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities is a current area of research . This suggests that “6-Bromo-2-methylquinoline-4-carboxylic acid” and similar compounds may have potential future applications in the field of medicinal chemistry.
属性
IUPAC Name |
6-bromo-2-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-6-4-9(11(14)15)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTNALKWUMJLPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308072 | |
| Record name | 6-bromo-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methylquinoline-4-carboxylic acid | |
CAS RN |
37509-21-0 | |
| Record name | 37509-21-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-bromo-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-methylquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



